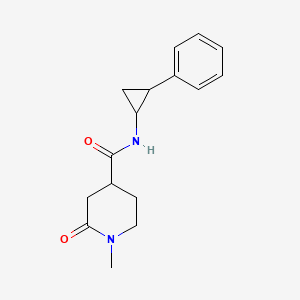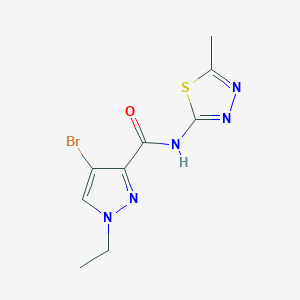
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide, also known as PAC-1, is a small molecule that has shown potential for cancer treatment. It was first identified in 2008 by researchers at the University of Illinois at Urbana-Champaign. PAC-1 has been found to selectively induce apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer therapy.
Mecanismo De Acción
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has been found to selectively induce apoptosis in cancer cells through a novel mechanism. It works by binding to procaspase-3, an inactive precursor to the enzyme caspase-3, which plays a key role in the apoptotic pathway. This binding activates procaspase-3, leading to the activation of caspase-3 and subsequent apoptosis of the cancer cell.
Biochemical and Physiological Effects
Studies have shown that 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has a selective effect on cancer cells, inducing apoptosis while leaving healthy cells unharmed. It has been found to be effective against a variety of cancer types, including breast, lung, and colon cancer. 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has also been found to have minimal toxicity in animal studies, suggesting that it may be a safe and effective treatment option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide and to optimize its efficacy.
Direcciones Futuras
There are several potential future directions for research on 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, researchers are exploring the use of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide in combination with other cancer therapies to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide and to identify potential biomarkers for patient selection.
Métodos De Síntesis
The synthesis of 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 2-phenylcyclopropylamine with ethyl acrylate. The resulting product is then treated with lithium aluminum hydride to reduce the ester group to an alcohol. The alcohol is then reacted with 4-chloro-1-methylpiperidine-2,6-dione to form 1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide has been the subject of numerous scientific studies in recent years. Researchers have investigated its potential as a cancer treatment agent, as well as its mechanism of action and physiological effects.
Propiedades
IUPAC Name |
1-methyl-2-oxo-N-(2-phenylcyclopropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18-8-7-12(9-15(18)19)16(20)17-14-10-13(14)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHXNTVUZJYTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)NC2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7532055.png)
![2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532059.png)
![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7532076.png)
![3-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532080.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)



![3-[[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]benzonitrile;hydrochloride](/img/structure/B7532135.png)
![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)